

# Natural occurrence and distribution of dinor-OPDA across plant species

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## Compound of Interest

Compound Name: *dinor-12-oxo Phytodienoic Acid-d5*

Cat. No.: B10766679

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An in-depth analysis of the natural occurrence and distribution of dinor-12-oxo-phytodienoic acid (dinor-OPDA) reveals its ubiquitous presence and critical role across the plant kingdom. This technical guide synthesizes current knowledge on the quantitative distribution, biosynthesis, signaling, and experimental analysis of this vital oxylipin, catering to researchers, scientists, and drug development professionals.

## Natural Occurrence and Distribution

Dinor-OPDA, a C16 cyclopentenone, is a key signaling molecule found throughout the green lineage, from bryophytes and lycophytes to vascular plants.[1][2] In vascular plants, it primarily serves as a precursor to jasmonic acid (JA) and its derivatives.[2][3] However, in early diverging land plants like the liverwort *Marchantia polymorpha* and the moss *Physcomitrium patens*, dinor-OPDA and its isomers act as the primary bioactive hormones, activating defense and developmental pathways through the COI1/JAZ co-receptor complex.[2][4][5]

The biosynthesis of dinor-OPDA originates from hexadecatrienoic acid (16:3) in the chloroplasts through the consecutive action of 13-lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[3] Its levels are known to increase significantly in response to various biotic and abiotic stresses, such as wounding and herbivory.[1][6][7]

## Quantitative Data on dinor-OPDA and its Conjugates

The following table summarizes the quantitative data on the levels of dinor-OPDA and its amino acid conjugates in various plant species, particularly in response to wounding. The data is

presented in pmol/g of fresh weight (FW).

Plant Species	Tissue	Condition	dinor-iso-OPDA-Glu (pmol/g FW)	dinor-iso-OPDA-Gln (pmol/g FW)	Reference
Huperzia selago	Aerial	Unwounded (0h)	Not Detected	Not Detected	<a href="#">[1]</a>
Wounded (1h)	~150	~25	<a href="#">[1]</a>		
Selaginella lepidophylla	Aerial	Unwounded (0h)	Not Detected	Not Detected	<a href="#">[1]</a>
Wounded (1h)	~1200	Not Detected	<a href="#">[1]</a>		
Physcomitrium patens	Gametophyte	Unwounded (0h)	Not Detected	Not Detected	<a href="#">[1]</a>
Wounded (1h)	Not Detected	~100	<a href="#">[1]</a>		
Polytrichastrum formosum	Gametophyte	Unwounded (0h)	Not Detected	Not Detected	<a href="#">[1]</a>
Wounded (1h)	~100	~25	<a href="#">[1]</a>		

## Signaling Pathways of dinor-OPDA

Dinor-OPDA exerts its biological functions through at least two distinct signaling pathways: a COI1-dependent pathway and a COI1-independent pathway.

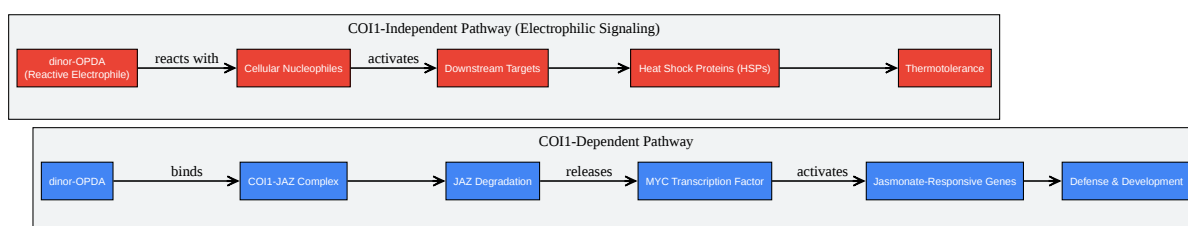
### COI1-Dependent Signaling

In bryophytes and lycophytes, dinor-OPDA isomers are the primary ligands for the F-box protein COI1.[\[4\]](#)[\[5\]](#) Binding of dinor-OPDA to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins. This relieves the

repression of transcription factors, such as MYC, allowing for the expression of jasmonate-responsive genes involved in defense and development.[4][5]

## COI1-Independent Signaling

Dinor-OPDA, as a reactive electrophilic species, can also function independently of COI1.[8][9] This pathway is particularly important in responses to abiotic stress, such as heat stress.[8] The electrophilic nature of the cyclopentenone ring allows dinor-OPDA to react with cellular nucleophiles, leading to the activation of downstream targets, including heat shock proteins (HSPs), which contribute to thermotolerance.[8][9] This signaling cascade is considered an ancient and conserved mechanism in streptophyte plants.[8]



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**Caption:** Signaling pathways of dinor-OPDA.

## Experimental Protocols

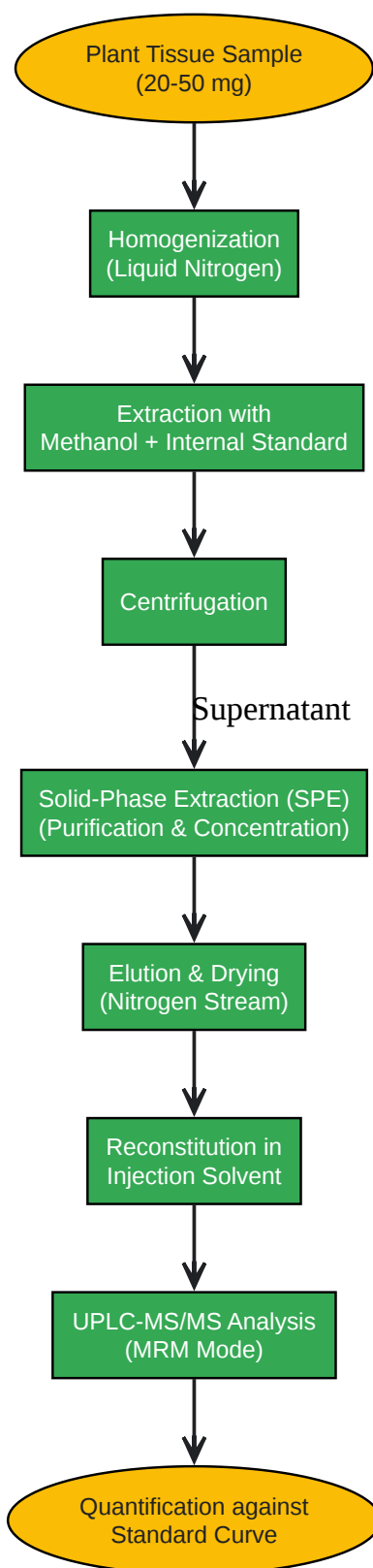
The accurate quantification of dinor-OPDA in plant tissues is crucial for understanding its physiological roles. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

## Extraction of Oxylipins from Plant Tissue

- **Sample Preparation:** Immediately freeze approximately 20-50 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.[\[10\]](#)
- **Extraction:** To the homogenized tissue, add 500  $\mu$ L of an extraction solvent consisting of methanol containing 0.1 ng/ $\mu$ L of a suitable internal standard (e.g., 2H5-OPDA).[\[10\]](#) The extraction is typically performed in cryo-tubes using a bead mill.[\[10\]](#)
- **Centrifugation:** Centrifuge the samples to pellet the solid debris.
- **Solid-Phase Extraction (SPE):** The supernatant is then subjected to a single-step sample preparation using mixed-mode solid-phase extraction for purification and concentration of the analytes.[\[10\]](#)[\[11\]](#)
- **Elution and Reconstitution:** Elute the oxylipins from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/ammonium formate solution) for UPLC-MS/MS analysis.[\[10\]](#)

## UPLC-MS/MS Quantification

- **Chromatographic Separation:** Separate the extracted oxylipins using a reverse-phase C18 column with a binary gradient of an aqueous mobile phase (e.g., water with 0.1% acetic acid) and an organic mobile phase (e.g., acetonitrile/methanol with 0.1% acetic acid).[\[12\]](#)
- **Mass Spectrometry Detection:** Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of dinor-OPDA and the internal standard based on their unique precursor-to-product ion transitions.
- **Quantification:** Generate a standard curve using known concentrations of authentic dinor-OPDA standard. The absolute quantification of dinor-OPDA in the plant samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.



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**Caption:** Experimental workflow for dinor-OPDA analysis.

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